molecular formula C27H24ClNO3 B11509120 12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11509120
M. Wt: 445.9 g/mol
InChI Key: ABUMMQZPAAXTEC-UHFFFAOYSA-N
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Description

12-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one: is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxin ring and a hexahydro-azatetra-phenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the chlorination of a benzodioxin precursor under controlled conditions to introduce the chlorine atom at the desired position.

    Construction of the Hexahydro-azatetra-phenone Core: This step involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions to form the hexahydro-azatetra-phenone core.

    Coupling Reactions: The final step involves coupling the chlorinated benzodioxin ring with the hexahydro-azatetra-phenone core using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the hexahydro-azatetra-phenone core, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidized Derivatives: Various quinones and hydroquinones.

    Reduced Derivatives: Alcohols and diols.

    Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of the benzodioxin ring and the azatetra-phenone core makes it a candidate for interacting with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one involves its interaction with specific molecular targets. The benzodioxin ring and the azatetra-phenone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H24ClNO3

Molecular Weight

445.9 g/mol

IUPAC Name

12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C27H24ClNO3/c1-27(2)11-21-25(22(30)12-27)24(19-10-17(28)9-16-13-31-14-32-26(16)19)23-18-6-4-3-5-15(18)7-8-20(23)29-21/h3-10,24,29H,11-14H2,1-2H3

InChI Key

ABUMMQZPAAXTEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC6=C5OCOC6)Cl)C(=O)C1)C

Origin of Product

United States

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